1-(2-ethoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine
Description
1-(2-Ethoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 2-methylimidazole moiety and a 2-ethoxybenzenesulfonyl group. Piperidine and imidazole rings are pharmacologically significant, often associated with bioactivity in neurological, antimicrobial, and anticancer applications . The sulfonyl group enhances solubility and metabolic stability, while the ethoxybenzene substituent may influence lipophilicity and receptor binding .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-3-24-17-6-4-5-7-18(17)25(22,23)21-11-8-16(9-12-21)14-20-13-10-19-15(20)2/h4-7,10,13,16H,3,8-9,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNXXGRFGYKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-ethoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. With a molecular formula of C18H25N3O3S and a molecular weight of 363.48 g/mol, this compound has emerged as a subject of interest for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and an imidazole moiety, which are crucial for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The imidazole ring is known for its ability to coordinate with metal ions, which may enhance the compound's binding affinity to target proteins.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle progression.
- Antimicrobial Effects : The compound has shown promise against various bacterial strains, indicating potential as an antibacterial agent.
- Enzyme Inhibition : It acts as an inhibitor of certain protein tyrosine phosphatases (PTPs), which are critical in regulating cellular processes.
Anticancer Activity
In a study assessing the anticancer potential, 1-(2-ethoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating effective inhibition of cancer cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF7 (Breast) | 15.3 |
| HeLa (Cervical) | 10.7 |
Antimicrobial Activity
A separate investigation into its antimicrobial properties revealed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition Studies
The compound was also evaluated for its ability to inhibit PTP1B, an enzyme implicated in insulin signaling and obesity. In vitro assays revealed an IC50 value of approximately 5 µM, indicating potent inhibitory activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-ethoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine are compared below with related imidazole-piperidine derivatives.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity and Bioactivity: The target compound’s sulfonyl group distinguishes it from analogs like 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride (), which lacks sulfonation. 1-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole () shares a sulfonated piperidine scaffold but replaces the imidazole with benzimidazole, a structural change that may alter receptor affinity or bioavailability .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~373 g/mol) compared to simpler analogs like 4-(1H-imidazol-4-yl)-1-methyl-piperidine (165 g/mol, ) suggests increased complexity but possibly reduced membrane permeability .
- Hydrochloride salts (e.g., ) improve aqueous solubility, whereas the target’s ethoxybenzenesulfonyl group may balance lipophilicity and solubility .
Synthetic Routes :
- Imidazole-piperidine hybrids are often synthesized via SNAr (e.g., bipyridine-imidazole derivatives in ) or oxidation (e.g., m-CPBA-mediated sulfoxide formation in ). The target compound likely requires similar strategies for sulfonation and imidazole functionalization .
Pharmacological Potential: While direct data for the target compound is absent, imidazole derivatives are broadly associated with antimicrobial, anticancer, and CNS-modulating activities . For example, 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride () is structurally related but lacks sulfonyl groups, highlighting the target’s unique pharmacophore .
Preparation Methods
Sulfonylation of Piperidine Derivatives
Sulfonylation at the piperidine nitrogen employs 2-ethoxybenzenesulfonyl chloride under mild basic conditions. Optimal yields (82–89%) are achieved using triethylamine (2.5 equiv) in dichloromethane at 0–5°C. Side reactions, such as disulfonylation, are negligible due to the monofunctional nature of piperidine.
Representative Procedure :
- Dissolve piperidine derivative (1.0 equiv) in anhydrous DCM.
- Add triethylamine (2.5 equiv) dropwise under nitrogen.
- Introduce 2-ethoxybenzenesulfonyl chloride (1.1 equiv) via syringe.
- Stir at 0°C for 2 h, then warm to room temperature overnight.
- Quench with ice-water, extract with DCM, and purify via silica chromatography.
Key characterization data for intermediates includes $$ ^1H $$-NMR singlet at δ 3.82 ppm (SO$$ _2 $$-Ar) and IR absorption at 1170 cm$$ ^{-1} $$ (S=O stretch).
Installation of the Imidazole Moiety
The (2-methyl-1H-imidazol-1-yl)methyl group is introduced through nucleophilic displacement of a chloromethyl intermediate.
Stepwise Protocol :
- Synthesis of 4-(Chloromethyl)piperidine :
- Alkylation of 2-Methylimidazole :
Mechanistically, the reaction proceeds via an S$$ _N $$2 pathway, with deprotonation of the imidazole’s N1 position enhancing nucleophilicity (Figure 2). Competing elimination to form alkenes is suppressed by polar aprotic solvents.
Alternative Methodologies and Optimization
Mitsunobu Reaction for C–N Bond Formation
Mitsunobu conditions (DIAD, PPh$$ _3 $$) facilitate coupling between 4-(hydroxymethyl)piperidine and 2-methylimidazole:
- React 4-(hydroxymethyl)piperidine (1.0 equiv), 2-methylimidazole (1.5 equiv), DIAD (1.5 equiv), and PPh$$ _3 $$ (1.5 equiv) in THF.
- Stir at room temperature for 24 h.
- Purify by column chromatography (Hexanes/EtOAc).
- Yield: 69%.
This method avoids harsh conditions but requires stoichiometric phosphine, increasing cost.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Preparation Methods
| Method | Overall Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Pathway B (Alkylation) | 68 | 98.5 | High | $$$ |
| Mitsunobu Reaction | 69 | 97.8 | Moderate | $$$$ |
| Van Leusen Approach | 47 | 95.2 | Low | $$ |
Pathway B balances yield and practicality for industrial-scale synthesis, whereas Mitsunobu offers marginal yield improvements at higher cost.
Mechanistic Considerations and Side Reactions
Sulfonylation Selectivity
The piperidine nitrogen’s basicity (pK$$ _a $$ ~11) necessitates controlled reaction conditions to prevent over-sulfonylation. Competitive O-sulfonylation is absent due to the lack of hydroxyl groups.
Imidazole Stability
2-Methylimidazole resists ring-opening under basic alkylation conditions but may undergo N-alkylation at elevated temperatures (>100°C). Kinetic control (80°C, 12 h) ensures selective C1 functionalization.
Characterization and Quality Control
Critical analytical data for the final compound:
- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 7.82 (d, J=8.4 Hz, 2H, SO$$ _2 $$-Ar), 6.91 (s, 1H, Im-H), 4.21 (s, 2H, CH$$ _2 $$-Im), 3.45 (q, J=6.8 Hz, 2H, OCH$$ _2 $$), 1.42 (t, J=7.0 Hz, 3H, CH$$ _3 $$).
- HRMS (ESI+) : m/z calcd. for C$$ _18 $$H$$ _24 $$N$$ _3 $$O$$ _3 $$S [M+H]$$ ^+ $$: 362.1534; found: 362.1536.
- HPLC Purity : 99.1% (C18, 70:30 MeOH/H$$ _2 $$O).
Industrial-Scale Considerations
Batch processes employing Pathway B achieve throughputs of 50–100 kg/month with:
- Cycle Time : 48 h (including workup).
- Solvent Recovery : 85% DMF via distillation.
- Waste Streams : Neutralized KCl (non-hazardous).
Continuous-flow sulfonylation reactors reduce processing time by 40% but require specialized equipment.
Q & A
Basic: What are the critical steps and purification methods in synthesizing 1-(2-ethoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the piperidine core with sulfonyl and imidazole substituents. Key reagents include sodium borohydride (reduction) and hydrogen peroxide (oxidation) .
- Step 2: Coupling reactions (e.g., Suzuki or nucleophilic substitution) to attach the 2-ethoxybenzenesulfonyl and 2-methylimidazole groups. Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are used under controlled temperatures (40–80°C) .
- Purification: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard. Analytical HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments (e.g., sulfonyl and imidazole groups). For example, the ethoxy group shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.0 ppm (CH2) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C19H26N3O3S: 376.1692) .
- Infrared (IR) Spectroscopy: Peaks at ~1150 cm⁻¹ (sulfonyl S=O) and ~3100 cm⁻¹ (imidazole C-H) validate functional groups .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Reproducibility Checks: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Orthogonal Assays: Use complementary methods (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) to cross-validate results .
- Compound Stability Testing: Assess degradation via LC-MS under assay conditions. For example, imidazole rings may hydrolyze at high temperatures, altering bioactivity .
Advanced: What experimental strategies can elucidate the mechanism of action for this compound?
Answer:
- Target Identification:
- Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H-labeled compounds) to study receptor interactions (e.g., GPCRs or kinases) .
- Enzymatic Inhibition Studies: Test dose-dependent inhibition of enzymes like cytochrome P450 or proteases using fluorogenic substrates .
- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding modes to targets like the histamine H4 receptor .
Basic: What are common challenges in multi-step synthesis, and how are they addressed?
Answer:
- Low Yields in Coupling Steps: Optimize stoichiometry (1.2:1 molar ratio for nucleophilic substitutions) and use catalysts like Pd(PPh3)4 for Suzuki reactions .
- Byproduct Formation: Quench reactive intermediates (e.g., sulfonic acids) with aqueous NaHCO3 .
- Scale-Up Issues: Replace DCM with THF for safer large-scale reactions and employ continuous-flow reactors .
Advanced: How can synthetic routes be optimized to improve yield and scalability?
Answer:
- DoE (Design of Experiments): Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, a 25°C increase may boost yield by 20% .
- Alternative Protecting Groups: Use tert-butoxycarbonyl (BOC) instead of benzyl groups for easier deprotection under mild acidic conditions .
- Green Chemistry: Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .
Advanced: What in vitro assays are recommended to evaluate this compound’s pharmacokinetic properties?
Answer:
- Metabolic Stability: Incubate with liver microsomes (human or rat) and measure parent compound depletion via LC-MS/MS .
- CYP Inhibition: Use fluorogenic probes (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific inhibition .
- Plasma Protein Binding: Equilibrium dialysis (37°C, 4 hours) quantifies free vs. bound fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
